Phenethylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTSMVZAFDWQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175931 | |
| Record name | Urea, phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-04-5 | |
| Record name | N-(2-Phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27463 | |
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| Record name | Urea, phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K742FM9CQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Phenethylurea Derivatives
Strategies for Phenethylurea Core Synthesis
The construction of the fundamental this compound backbone can be achieved through several key synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Amine-Isocyanate Coupling Reactions
The most direct and widely employed method for the synthesis of N,N'-disubstituted ureas, including this compound, is the coupling reaction between an amine and an isocyanate. This reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate.
To synthesize this compound itself, phenethylamine (B48288) is reacted with an isocyanate source. For creating derivatives, either a substituted phenethylamine can be reacted with a simple isocyanate, or phenethylamine can be reacted with a substituted isocyanate. A common laboratory approach involves the reaction of phenethylamine with potassium cyanate (B1221674) in the presence of an acid. rsc.org
A versatile method for synthesizing N,N'-dialkyl ureas involves the in situ generation of isocyanate intermediates from phenethylamine derivatives using reagents like triphosgene (B27547). tandfonline.comnih.gov For instance, a solution of a phenethylamine derivative is treated with triphosgene in a biphasic system (e.g., CH2Cl2 and aqueous NaOH) at low temperatures. tandfonline.comnih.gov The resulting isocyanate is then reacted, without purification, with another amine to yield the desired unsymmetrical urea (B33335). nih.gov This method has been successfully used to prepare a series of tetrahydronaphthalen-1-yl-phenethyl ureas with yields ranging from 73-76%. tandfonline.comnih.gov Similarly, coupling various amines with isocyanates in solvents like dichloromethane, often with a base such as triethylamine, provides a facile route to a diverse array of urea derivatives. nih.govasianpubs.orgresearchgate.net
Carbonylative Approaches to this compound
Carbonylative methods provide an alternative to the use of pre-formed isocyanates or hazardous phosgene (B1210022) derivatives. These reactions introduce the carbonyl group from sources like carbon monoxide (CO) or carbon dioxide (CO2).
Palladium-catalyzed oxidative carbonylation is an effective technique. For instance, the carbonylation of primary amines, which could include phenethylamine, can be accomplished using a catalyst system of Pd(OAc)2 and Cu(OAc)2 in an atmosphere of CO gas containing air. The reaction, when refluxed in toluene, produces symmetrical ureas. amazonaws.com DFT calculations support a mechanism that proceeds through an isocyanate intermediate. researchgate.net This method has been adapted for the synthesis of 11C-labelled ureas for applications like positron emission tomography (PET), where symmetrical and unsymmetrical ureas are formed from amines and [11C]carbon monoxide. researchgate.net
The direct use of CO2 as a C1 source is a highly attractive green alternative. organic-chemistry.org Methods have been developed for the synthesis of ureas via the dehydration of an amine-CO2 adduct. For example, a carbamic acid intermediate, formed from an arylamine and CO2 in the presence of a base like DBU, can be dehydrated to generate an isocyanate, which is then trapped by an amine to yield an unsymmetrical urea. organic-chemistry.org
Rearrangement Reactions in this compound Formation
Rearrangement reactions that generate isocyanate intermediates in situ are powerful tools for urea synthesis. The most prominent among these are the Hofmann, Curtius, and Beckmann rearrangements.
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (like bromine) and a strong base to yield an isocyanate, which is subsequently trapped by an amine. tcichemicals.commasterorganicchemistry.comthermofisher.com A one-pot procedure for the Hofmann rearrangement of amides using N-bromoacetamide (NBA) has been shown to efficiently produce carbamates and cyclic ureas. organic-chemistry.org This method avoids the direct handling of isocyanates and can be applied to the synthesis of this compound by starting with 3-phenylpropanamide, which upon rearrangement would yield phenethyl isocyanate.
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The acyl azide precursor is typically prepared from a carboxylic acid derivative. wikipedia.orgnih.gov The resulting isocyanate can be trapped by phenethylamine to produce a this compound derivative, or conversely, phenylacetyl azide can be rearranged and trapped by an amine. This method is noted for its tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net For example, a modified Curtius rearrangement using diphenyl phosphorazidate (DPPA) can convert a carboxylic acid to the corresponding aryl isocyanate, which is then reacted with an amine to afford the urea derivative. nih.gov
The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. bdu.ac.inslideshare.netwiley-vch.de While this reaction directly produces amides, not ureas, it is a key method for creating structurally related scaffolds and can be part of a multi-step synthesis. For example, the rearrangement of a ketoxime yields a nitrilium ion intermediate, which is hydrolyzed to an amide. bdu.ac.inslideshare.net This transformation is fundamental in synthesizing precursors for more complex molecules. rsc.orgwiley-vch.de
Functionalization and Derivatization Techniques for this compound Analogues
To explore the structure-activity relationships (SAR) of this compound-based compounds, extensive derivatization is often required. nih.govresearchgate.net This involves introducing a variety of substituents at different positions of the this compound core: on the phenyl ring, the ethyl linker, or the urea nitrogens.
A common strategy is to react a core amine with a library of differently substituted isocyanates, or vice-versa. For example, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues were synthesized by coupling various substituted phenethylamines with 4-chlorophenyl isocyanate to probe the effects of substitution on the phenethyl group. nih.gov Similarly, to probe the other side of the molecule, a fixed amine like 1-adamantylamine can be reacted with a range of substituted phenyl isocyanates. nih.govresearchgate.net
These studies have explored a wide array of functional groups, including:
Halogens: Chloro, fluoro, and bromo groups at various positions on the phenyl ring.
Alkyl and Alkoxy Groups: Methyl, methoxy, and dimethoxy substituents. tandfonline.com
Other Functional Groups: Modifications to the urea moiety itself, such as creating thiourea (B124793) or N-methylated derivatives. nih.gov
The data below summarizes examples of such derivatization to create analogues for biological evaluation.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several eco-friendly methodologies have been applied to the synthesis of ureas, which are applicable to this compound and its derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner processes, sometimes under solvent-free conditions. mdpi.comugm.ac.idmdpi.commdpi.com The synthesis of N-monosubstituted ureas, including this compound, has been achieved by reacting an amine with potassium cyanate in water under microwave irradiation, providing the product in high yield and purity. thieme-connect.com This method avoids the use of volatile organic compounds (VOCs) and simplifies product isolation. The synthesis of phenytoin (B1677684) from benzil (B1666583) and urea, a reaction involving a rearrangement, has also been shown to be more efficient using microwave assistance compared to conventional heating. ajrconline.org
Mechanochemical Synthesis: Mechanochemistry, typically involving solvent-free ball milling, is another cornerstone of green synthesis. nih.gov This technique uses mechanical force to induce chemical reactions in the solid state, eliminating the need for bulk solvents and often leading to quantitative yields and minimal by-product formation. nih.govacs.orgacs.org The synthesis of ureas from amines and CO2 has been demonstrated using a mechanochemical process, offering a sustainable alternative to traditional energy-intensive methods. acs.orgacs.org This approach has also been used to create kaolinite-urea complexes for applications like slow-release fertilizers. jeeng.net Furthermore, ureido-β-cyclodextrins have been synthesized mechanochemically from azides, CO2, and amines without solvents or thermal activation. rsc.org
Aqueous and Alternative Solvent Systems: The use of water as a reaction solvent is highly desirable from a green chemistry perspective. A simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, without any organic co-solvent. rsc.org This process was found to be more efficient in water alone than in mixed aqueous-organic systems. rsc.org Additionally, "on-water" reactions, where insoluble reactants are vigorously stirred in water, have been shown to be effective for the chemoselective synthesis of ureas from isocyanates and amines, allowing for simple product isolation by filtration. organic-chemistry.org
Use of Greener Reagents: Replacing hazardous reagents like phosgene with safer alternatives is a key green strategy. Dioxazolones have been developed as effective, phosgene-free surrogates for generating isocyanates in situ for the synthesis of unsymmetrical ureas under mild conditions. tandfonline.com This approach provides a practical and more eco-friendly route to these important compounds. tandfonline.com
Structural Elucidation and Characterization of Phenethylurea Compounds
Spectroscopic Analysis in Phenethylurea Structure Confirmation
Spectroscopic techniques are fundamental to the structural elucidation of this compound compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, while Infrared (IR) spectroscopy is employed to identify key functional groups, primarily the urea (B33335) moiety. researchgate.net The combination of these methods, often supplemented by mass spectrometry, provides a comprehensive structural profile of the molecule. ejournal.by
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound derivatives. Both ¹H NMR and ¹³C NMR spectra provide critical data regarding the chemical environment of protons and carbon atoms within the molecule.
In ¹H NMR spectra of this compound compounds, characteristic signals corresponding to the aromatic protons of the phenyl ring, the ethylenic protons of the phenethyl group, and the N-H protons of the urea group are observed. For instance, in N,N'-bis(2-phenylethyl)urea, the aromatic protons typically appear as a multiplet in the range of δ 7.16-7.32 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the phenyl ring and those adjacent to the urea nitrogen are also distinctly visible. rsc.orgvulcanchem.com For 1,3-bis(phenethyl)urea, these signals are found at approximately δ 2.64 ppm and δ 3.20 ppm, respectively. vulcanchem.com The protons of the urea's NH groups can be seen as a broad singlet, with their chemical shift being solvent-dependent.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. A key signal in the ¹³C NMR spectrum of this compound derivatives is the resonance of the carbonyl carbon (C=O) of the urea group, which typically appears in the downfield region. For example, the carbonyl carbon of 1,3-bis(phenethyl)urea resonates at δ 158.57 ppm. vulcanchem.com The aromatic carbons can be observed between δ 126 and 143 ppm, while the aliphatic carbons of the ethyl chain show signals at distinct upfield positions. rsc.orgvulcanchem.com
The structures of various substituted this compound compounds have been confirmed using these NMR techniques. nih.gov Detailed analysis of chemical shifts, signal multiplicity, and integration values from ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular structure. researchgate.netmdpi.com
| Compound | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|---|
| N,N'-Bis(2-phenylethyl)urea | CDCl₃ | 7.32-7.16 (m, 10H, Ar-H), 4.12 (br, 2H, NH), 3.43-3.38 (m, 4H, N-CH₂), 2.79 (t, 4H, Ar-CH₂) | 157.9 (C=O), 139.3, 129.0, 128.8, 126.6 (Ar-C), 41.8 (N-CH₂), 36.5 (Ar-CH₂) | rsc.org |
| 1,3-Bis(phenethyl)urea | DMSO-d₆ | 7.13–7.31 (m, 10H, Ar-H), 3.20 (dd, 4H, CH₂), 2.64 (t, 4H, CH₂) | 158.57 (C=O), 142.32-126.13 (Ar-C) | vulcanchem.com |
| 1,1-Dimethyl-3-phenethylurea | - | Aromatic protons, 2.85 (CH₃) | - | ejournal.by |
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule, making it particularly useful for confirming the urea moiety in this compound derivatives. chemistrystudent.com The vibrations of bonds within a molecule, such as stretching and bending, absorb IR radiation at characteristic frequencies, which are represented as absorption bands in an IR spectrum. chemistrystudent.com
For this compound compounds, the most significant absorption bands are those associated with the urea group (-NH-CO-NH-). Key characteristic peaks include:
N-H Stretching: The stretching vibrations of the N-H bonds typically appear as a strong, sometimes broad, band in the region of 3100-3400 cm⁻¹. turkjps.orgvulcanchem.com For example, in 1,3-bis(1-phenylethyl)urea, this peak is observed at 3329 cm⁻¹.
C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and recognizable absorptions in the IR spectrum of ureas, typically found between 1620 and 1715 cm⁻¹. turkjps.orgvulcanchem.com In some derivatives, this band appears around 1626 cm⁻¹ or 1650 cm⁻¹. vulcanchem.com
N-H Bending and C-N Stretching (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching vibrations, is another characteristic feature of the urea group and is usually observed in the 1550-1575 cm⁻¹ range.
The presence of the phenethyl group is confirmed by C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic chain (typically below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. turkjps.orgpressbooks.pub
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound and Observed Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 | 1,3-bis(1-phenylethyl)urea: 3329 | turkjps.org |
| C=O Stretch (Amide I) | 1620 - 1715 | 1,3-bis(1-phenylethyl)urea: 1626 | turkjps.orgvulcanchem.com |
| N-H Bend / C-N Stretch (Amide II) | 1550 - 1575 | 1,3-bis(1-phenylethyl)urea: 1575 | |
| Aromatic C-H Stretch | ~3000 - 3100 | - | pressbooks.pub |
| Aliphatic C-H Stretch | ~2850 - 3000 | 1,3-bis(1-phenylethyl)urea: 2969 | pressbooks.pub |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Elemental Analysis of this compound Derivatives
Elemental analysis is a crucial analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. This technique provides the empirical formula of the synthesized this compound derivative. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. sioc-journal.cn
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the physicochemical properties of chemical substances and their biological activities. For this compound and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for their anticonvulsant activity. conicet.gov.arnih.gov These studies aim to develop predictive models that can guide the synthesis of new, more potent compounds. nih.gov
In the context of anticonvulsant research, QSAR models have been developed for various derivatives, including those of lacosamide (B1674222), which share structural similarities with this compound. conicet.gov.ar For a series of lacosamide derivatives, a QSAR model was developed using Dragon software descriptors, which resulted in a statistically significant correlation (R=0.957) between the molecular descriptors and the anticonvulsant activity. conicet.gov.ar This suggests that electronic and topologic features are crucial for the anticonvulsant effects of these compounds. conicet.gov.ar
Similarly, QSAR studies on other heterocyclic compounds with anticonvulsant properties, such as 1,2,4-triazole (B32235) derivatives, have highlighted the importance of selecting relevant descriptors through methods like principal components analysis (PCA) to build robust predictive models. These models, whether linear (Multiple Linear Regression, MLR) or non-linear (Multiple Non-linear Regression, MNLR; Artificial Neural Network, ANN), are validated internally (e.g., cross-validation) and externally to ensure their predictive power.
For this compound-based compounds, such as the 3-(4-chlorophenyl)-1-(phenethyl)urea series, QSAR studies help in defining the impact of substituents on their activity as, for example, CB1 negative allosteric modulators. acs.orgnih.gov By systematically altering substituents on the phenethyl group, researchers can establish clear structure-activity relationships. For instance, introducing electron-withdrawing groups like Cl, F, and Me at the 3-position of the phenyl ring enhanced CB1 potency, while substitutions at the 4-position were generally less effective. nih.gov These findings are critical for optimizing the druglike properties of this compound derivatives. acs.org
Table 1: QSAR Model Statistics for Anticonvulsant Compounds
| Model Type | Compound Series | Correlation Coefficient (R) | Standard Deviation (S) | Key Finding | Reference |
|---|---|---|---|---|---|
| Linear QSAR | Lacosamide derivatives | 0.957 | 0.162 | Electronic and topologic features are key for activity. | conicet.gov.ar |
| MLR | 1,2,4-triazole derivatives | - | - | Cross-validation coefficient Q2 of 0.51. |
Molecular Docking and Ligand-Receptor Interaction Analysis of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interaction between a ligand, such as this compound, and its target receptor at the molecular level. mdpi.comnih.gov
In the study of anticonvulsant agents, molecular docking has been employed to investigate the binding of this compound derivatives to various targets. nih.gov For instance, derivatives have been docked into the active site of human carbonic anhydrase II (hCA II), a known target for some anticonvulsant drugs. nih.govmdpi.com Docking studies of quinazoline (B50416) derivatives revealed that potent compounds form stable complexes with hCA II, characterized by low binding energy and multiple hydrogen bonds with active site residues. mdpi.com Similarly, some phenylpropanoid derivatives showed favorable interactions with hCA II, binding to amino acids like Asn62, Asn67, and Ile91. nih.gov
The urea moiety (–NH–CO–NH–) in this compound is a crucial pharmacophore that often participates in key interactions with receptors. mdpi.comvulcanchem.com For example, in the design of novel anticancer agents, pyridine-urea scaffolds have been docked into the VEGFR2 kinase domain. mdpi.com The docking analysis of these compounds helped in understanding their binding modes and affinity, with the urea group playing a significant role in the interaction. mdpi.com
Furthermore, molecular docking studies have been used to rationalize the in vivo anticonvulsant activity of various compounds. nih.gov For example, the anticonvulsant effect of schisandrin (B1198587) B in zebrafish larvae was suggested to be due to its binding to the benzodiazepine (B76468) site of the GABAA receptor and inhibition of the glutamate (B1630785) NMDA receptor, as revealed by molecular docking. nih.gov The binding interactions of phenytoin (B1677684) derivatives with kappa and delta opioid receptors have also been explored through docking to elucidate their anticonvulsant mechanism. mdpi.com
Table 2: Examples of this compound Derivatives and their Docking Targets
| Derivative Class | Target Protein | Key Interacting Residues | Biological Activity | Reference |
|---|---|---|---|---|
| Phenylpropanoids | hCA II | Asn62, Asn67, Ile91 | Anticonvulsant | nih.gov |
| Quinazolin-4(3H)-ones | hCA II | - | Anticonvulsant | mdpi.com |
| Pyridine-urea hybrids | VEGFR2 | - | Anticancer | mdpi.com |
| Schisandrin B | GABAA receptor (BDZ site), NMDA receptor | - | Anticonvulsant | nih.gov |
Pharmacophore Modeling for this compound-Based Bioactive Agents
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net For this compound and its derivatives, this technique helps in designing new bioactive agents by defining the key steric and electronic features that govern their interaction with a biological target. vulcanchem.comresearchgate.net
The urea functional group (–NH–CO–NH–) is often a central pharmacophoric feature in this compound derivatives, acting as a hydrogen bond donor and acceptor. mdpi.comvulcanchem.com This moiety is common in enzyme inhibitors and receptor modulators. vulcanchem.com In the design of anticancer agents, for example, the urea linker in pyridine-based compounds is considered an essential pharmacophoric element for their activity as VEGFR2 inhibitors. mdpi.com
Pharmacophore models can be generated based on the structure of the ligand (ligand-based) or the structure of the target receptor (structure-based). researchgate.netnih.gov A structure-based pharmacophore model was developed for PD-L1 inhibitors, identifying key features such as hydrophobic groups, hydrogen bond acceptors and donors, and charged centers. nih.gov Such models are then used for virtual screening of compound libraries to identify new potential hits. nih.govcore.ac.uk
In the context of anticonvulsant drug design, pharmacophore models have been developed for various classes of compounds. For instance, a pharmacophore model for 5HT2A receptor antagonists includes features like an aromatic ring, a hydrophobic region, and a hydrogen bond acceptor. mdpi.com The structure-activity relationship studies of adamantyl urea derivatives as anti-tuberculosis agents also led to the development of a pharmacophore consistent with inhibitors of the epoxide hydrolase family of enzymes. researchgate.net
Table 3: Pharmacophoric Features in Bioactive Molecules
| Feature | Role in Molecular Interaction | Example Compound Class |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | Forms hydrogen bonds with receptor | This compound derivatives mdpi.comvulcanchem.com |
| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions | 5HT2A receptor antagonists mdpi.com |
| Hydrophobic Group | Interacts with non-polar pockets in the receptor | PD-L1 inhibitors nih.gov |
Molecular Descriptors and Electronic Properties in this compound Design
Molecular descriptors are numerical values that characterize the properties of a molecule. mdpi.com They play a vital role in QSAR and drug design, providing quantitative information about the electronic, steric, and lipophilic properties of compounds like this compound. conicet.gov.aracs.orgmdpi.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Calculations
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. researchgate.netirjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com
In the study of various bioactive compounds, HOMO and LUMO energies have been calculated using methods like Density Functional Theory (DFT). researchgate.netirjweb.com For a series of 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives, however, the HOMO and LUMO energies did not show a direct correlation with their observed biological activity. nih.gov This indicates that while these electronic parameters are important, other factors like lipophilicity and steric properties may play a more dominant role in determining the activity of these specific compounds. nih.gov Nevertheless, for other systems, such as certain triazine derivatives, the HOMO-LUMO gap has been shown to be a useful descriptor for reflecting chemical reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactivity of a molecule. uni-muenchen.demdpi.com It visualizes the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net
MEP maps are used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net For this compound and its derivatives, MEP analysis can help identify the most reactive sites for interaction with a biological target. The urea moiety, with its electronegative oxygen and nitrogen atoms, is expected to be a region of negative potential, making it a likely site for hydrogen bonding interactions. vulcanchem.com In studies of 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives, MEP maps were generated to visualize the electrostatic potential and aid in understanding their structure-activity relationships. mdpi.com
Molecular Surface Area, Volume, and Ovality Considerations
Molecular surface area, volume, and ovality are important steric descriptors that influence a molecule's ability to fit into a receptor's binding site and its pharmacokinetic properties, such as absorption and distribution. mdpi.comnih.gov
In a study of novel 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives, the compound with the best activity (3h) was found to have a greater molecular surface area and volume compared to other compounds in the series. mdpi.comnih.gov This was associated with higher lipophilicity and good blood-brain barrier permeation. mdpi.comnih.gov The same compound also exhibited the greatest ovality, a measure of the molecule's deviation from a spherical shape. nih.gov These findings suggest that for this particular series of compounds, steric factors play a significant role in their biological activity. mdpi.comnih.gov The polar surface area (PSA) is another critical descriptor, particularly for predicting cell permeability. mdpi.com For instance, a lower PSA is often correlated with increased lipophilicity and better penetration of the blood-brain barrier. mdpi.comnih.gov
Table 4: Key Molecular Descriptors and Their Significance in Drug Design
| Descriptor | Significance | Example Application | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Analysis of triazine derivatives. | irjweb.com |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites and predicts intermolecular interactions. | Understanding SAR of substituted urea derivatives. | mdpi.com |
| Molecular Surface Area/Volume | Relates to steric fit in binding sites and lipophilicity. | Correlated with activity in imidazo-urea derivatives. | mdpi.comnih.gov |
| Polar Surface Area (PSA) | Predicts cell permeability and blood-brain barrier penetration. | Linked to lipophilicity in imidazo-urea derivatives. | mdpi.comnih.gov |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lacosamide |
| 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted ureas |
| 3-(4-Chlorophenyl)-1-(phenethyl)urea |
| 1,2,4-Triazole derivatives |
| Quinazoline derivatives |
| Phenylpropanoid derivatives |
| Pyridine-urea hybrids |
| Schisandrin B |
| Phenytoin derivatives |
| Adamantyl urea derivatives |
| Sorafenib |
| Axitinib |
| Regorafenib |
| Isatin |
| 7-hydroxy-4-methyl-coumarin |
| Celecoxib |
| Phenytoin |
| Carrageenan |
| Pentylenetetrazole |
| Diazepam |
| Isopentyl ferulate |
| Trans-anethole |
| Benzopyrone |
| Coumarin derivatives |
| Ethosuximide |
| Phenobarbital |
| Valproic acid |
| Dulcin |
| Triclocarban |
| Isorhamnetin |
| Rhamnetin |
| Quercetin |
| Kaempferol |
| Apigenin |
| Luteolin |
| Ellagic acid |
| Molleurea A |
| Mollamides E |
| Mollamides F |
| Alginate |
| Chrodrimanins K |
| Chrodrimanins N |
| 3-hydroxypentacecilide A |
| Asteltoxin E |
| Asteltoxin F |
| Ribavirin |
| Paeonol |
| Tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate |
| Phenethyl isocyanate |
| 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate |
| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate |
| 3-methylpentyl, (4-sulfamoylphenyl)carbamate |
In Silico ADMET Prediction for this compound Analogues
The progression of a chemical entity from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). In modern drug discovery, in silico ADMET prediction has become an indispensable tool, allowing for the early assessment of a compound's drug-likeness and potential liabilities, thereby reducing late-stage attrition and optimizing resources. plos.orgnih.gov Computational models are employed to forecast the ADMET properties of novel molecules, guiding the selection and modification of analogues with more favorable pharmacokinetic characteristics. mdpi.comscielo.br
Research into this compound analogues has utilized these computational tools to evaluate their potential as therapeutic agents. These investigations focus on predicting how structural modifications to the this compound scaffold influence ADMET parameters. nih.govacs.org The goal is to design compounds that not only exhibit high potency at their target but also possess the necessary properties to be well-absorbed, distribute to the site of action, metabolize at an appropriate rate, and be cleared from the body without causing significant toxicity. mdpi.com
Detailed Research Findings
Computational and in vitro ADME studies on a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues, designed as Cannabinoid Type-1 (CB₁) receptor negative allosteric modulators, have provided key insights into their drug-like properties. nih.govacs.org The core structure was developed to increase sp³ characteristics compared to earlier planar molecules, a feature commonly associated with improved drug-likeness. nih.gov
Initial in vitro ADME assessments were conducted on select analogues to determine their metabolic stability using rat liver microsomes (RLM). nih.gov The results for compounds 17 (3-methyl analogue) , 31 (3-chloro analogue, RTICBM-189) , and 34 (3-fluoro analogue) revealed relatively low stability. nih.govacs.org These compounds exhibited a short apparent half-life (t₁/₂) of approximately 15 minutes and high clearance (Cₗ) of around 100 µL/min/mg. nih.gov This metabolic profile was comparable to that of the parent compound PSNCBAM-1 . nih.gov
Despite the low metabolic stability, the 3-chloro analogue, RTICBM-189 (31) , was selected for further evaluation due to its potency. Subsequent studies confirmed its excellent brain permeability, a critical factor for centrally acting agents. nih.govacs.org Pharmacokinetic analysis in rats demonstrated that RTICBM-189 had a brain-to-plasma ratio (Kₚ) of 2.0, indicating significant exposure in the central nervous system. nih.govacs.org
These findings highlight a common challenge in drug development: balancing potency with metabolic stability. The in silico and subsequent in vitro data guided the understanding that while substitutions at the 3-position of the phenethyl group enhanced potency, they did not resolve the issue of rapid metabolic clearance in this particular series of analogues. nih.gov
The table below summarizes the preliminary in vitro ADME findings for key this compound analogues.
Table 1: In Vitro ADME Properties of Selected this compound Analogues
| Compound | Analogue Description | Half-Life (t₁/₂) (min) | Clearance (Cₗ) (µL/min/mg) | % Hepatic Blood Flow (%Qh) | Brain/Plasma Ratio (Kₚ) |
|---|---|---|---|---|---|
| PSNCBAM-1 | Parent Compound | 13.4 | 113.7 | 72.6 | Not Reported |
| 17 | 3-methyl | ~15 | ~100 | ~70 | Not Reported |
| 31 (RTICBM-189) | 3-chloro | ~15 | ~100 | ~70 | 2.0 |
| 34 | 3-fluoro | ~15 | ~100 | ~70 | Not Reported |
Data sourced from studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues. nih.gov
To provide context for such investigations, the following table outlines common in silico ADMET parameters and their generally accepted ranges for promising drug candidates, as predicted by various computational platforms like SwissADME, QikProp, and pkCSM. scielo.brplos.orgmdpi.commmv.org
Table 2: Common In Silico ADMET Parameters and Desirable Ranges
| Parameter | Description | Favorable Range |
|---|---|---|
| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |
| logP (o/w) | The logarithm of the octanol/water partition coefficient; a measure of lipophilicity. | -2.0 to 5.0 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts transport properties. | < 140 Ų |
| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (O, N). | ≤ 10 |
| Human Intestinal Absorption (HIA) | Percentage of a drug absorbed through the human intestine. | > 70-80% |
| Caco-2 Permeability | Predicts permeability across the intestinal wall using a human colon adenocarcinoma cell line. | > 20 x 10⁻⁶ cm/s |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the CNS. | LogBB > 0 |
| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate of the P-gp efflux pump, which can limit absorption. | No |
| CYP Inhibition | Predicts inhibition of key Cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | Non-inhibitor |
| hERG Inhibition | Predicts blockage of the hERG potassium channel, a key indicator of cardiotoxicity risk. | No (logIC₅₀ > -5) |
| Ames Test | Predicts the mutagenic potential of a compound. | Negative |
These values represent general guidelines used in drug discovery. scielo.brplos.orgmdpi.com
Conclusion
Phenethylurea stands as a representative compound within the broader, pharmacologically significant class of urea (B33335) derivatives. The urea functional group is a well-established pharmacophore, prized in drug discovery for its ability to form key interactions with biological targets, thereby enabling a wide range of therapeutic activities. nih.govmdpi.com The chemical profile of this compound is well-defined, with established methods for its synthesis. ontosight.aithieme-connect.com Investigations into its pharmacological effects, particularly its anticonvulsant and potential hypnotic properties, place it within a long history of research into urea-based central nervous system depressants. dss.go.th While derivatives of this compound have shown activity in preclinical models, further detailed research is necessary to fully elucidate its pharmacological profile and potential applications in medicinal chemistry.
Pharmacology and Molecular Mechanisms of Action of Phenethylurea
Receptor-Mediated Pharmacodynamics of Phenethylurea
The interaction of this compound compounds with cellular receptors is a key aspect of their pharmacological activity. These interactions can lead to a cascade of downstream signaling events, influencing various physiological processes.
Mu-Opioid Receptor (MOR) Agonism and Biased Signaling of this compound Derivatives
Derivatives of this compound have been investigated for their activity at the mu-opioid receptor (MOR), another G protein-coupled receptor critical for pain modulation. researchgate.netmdpi.com The focus of much of this research has been on developing "biased agonists." mdpi.combinasss.sa.cr These are compounds that preferentially activate one signaling pathway over another. In the context of MOR, the goal is often to activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a protein implicated in some of the adverse side effects of traditional opioids. mdpi.commdpi.com
PZM21, a compound with a this compound-like scaffold, is a well-known example of a G protein-biased MOR agonist. researchgate.netmdpi.com It was designed to activate the G protein-dependent signaling cascade with less engagement of the β-arrestin pathway. mdpi.com Research into analogues of PZM21 has explored how modifications to its structure affect its agonist activity and bias. mdpi.com These studies often measure changes in intracellular cyclic AMP (cAMP) levels to quantify G protein activation, as MOR agonism inhibits adenylyl cyclase, leading to reduced cAMP. mdpi.com The development of such biased agonists holds the potential for creating analgesics with improved therapeutic profiles. binasss.sa.cr
Serotoninergic System Interactions of this compound Compounds
The serotoninergic system, which utilizes the neurotransmitter serotonin (B10506) (5-HT), is another area where this compound compounds have shown activity. string-db.orgacs.org This system is involved in a wide array of physiological and psychological functions. string-db.org Some studies have suggested that genetic variations within the serotonergic system can influence various traits and disorders. string-db.org While the direct interaction of this compound itself with specific serotonin receptors is not as extensively documented as its effects on CB1 and MOR, the broader class of phenylethylamines, to which this compound belongs, is known to interact with biogenic amine systems. vulcanchem.com The structural similarity of the phenethyl moiety to monoamine neurotransmitters suggests a potential for interaction with their receptors and transporters.
Androgen Receptor (AR) Modulation by this compound Derivatives
The androgen receptor (AR) is a ligand-dependent transcription factor that plays a crucial role in the development and progression of prostate cancer. nih.govwikipathways.orgjournalononcology.org Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus and regulates the expression of target genes. wikipathways.orgjournalononcology.org Some research has focused on identifying novel inhibitors of AR transactivation. While specific this compound derivatives as direct AR modulators are not extensively detailed in the provided context, the general strategy of blocking AR-mediated gene activation is a key area of therapeutic research. nih.gov Inhibitors can act by competing with androgens for binding to the AR, thereby preventing its activation and subsequent recruitment to gene promoter and enhancer regions. nih.gov The development of AR degraders (SARDs) and PROTACs that induce the degradation of the AR protein represents another advanced approach in this field. wikipedia.org
Other Putative Receptor Targets of this compound
The structural features of this compound, particularly the urea (B33335) functional group and the phenethyl moiety, suggest the potential for interactions with a broader range of G protein-coupled receptors (GPCRs) and other protein targets. vulcanchem.com The urea group can act as a pharmacophore in enzyme inhibitors and receptor modulators, while the phenethyl group can engage with aromatic pockets in various receptors. vulcanchem.com This suggests that this compound and its derivatives could have a wider pharmacological profile than is currently understood, warranting further investigation into their interactions with other receptor systems.
Enzyme Inhibition Profiles of this compound and Its Derivatives
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)
FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and 2-AG, respectively. googleapis.comgoogle.compatsnap.com Inhibition of these enzymes leads to increased levels of their respective endocannabinoid substrates, thereby enhancing endocannabinoid signaling. googleapis.compatsnap.com Some this compound derivatives have been investigated as FAAH inhibitors. googleapis.comgoogle.com By blocking FAAH, these compounds can elevate anandamide levels, which may have therapeutic benefits in various conditions. Similarly, inhibition of MAGL by certain compounds can increase 2-AG levels, which has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. patsnap.comnih.govnih.gov
Cyclooxygenase (COX)
Some phenolic acid phenethyl urea compounds have demonstrated the ability to inhibit the expression of cyclooxygenase-2 (COX-2). researchgate.netmdpi.comtandfonline.com COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. mdpi.com By suppressing the expression of COX-2, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and interleukins, thereby exerting anti-inflammatory effects. researchgate.netmdpi.com
Other Enzymes
The inhibitory activity of urea derivatives has been explored against other enzymes as well. For example, some urea derivatives have been shown to inhibit carbonic anhydrase isozymes (hCA-I and hCA-II) and acetylcholinesterase (AChE). ubbcluj.ro The inhibition of these enzymes can have a range of physiological effects. Furthermore, the (+) isomer of alpha-(N-1-phenethyl) urea has been reported to specifically inhibit Ca2+-stimulated mitochondrial respiration, suggesting a selective interaction with components of the mitochondrial calcium uptake machinery. researchgate.net
| Enzyme | Effect of this compound/Derivatives | Potential Outcome |
|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Increased anandamide levels |
| Monoacylglycerol Lipase (MAGL) | Inhibition | Increased 2-arachidonoylglycerol (B1664049) (2-AG) levels |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Anti-inflammatory effects |
| Carbonic Anhydrase (hCA-I, hCA-II) | Inhibition | Varies depending on isozyme and tissue |
| Acetylcholinesterase (AChE) | Inhibition | Increased acetylcholine (B1216132) levels |
| Mitochondrial Ca2+ uptake machinery | Inhibition of Ca2+-stimulated respiration | Alteration of mitochondrial function |
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Certain this compound compounds have demonstrated the ability to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS). A synthetic phenolic acid this compound compound, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), was found to suppress lipopolysaccharide (LPS)-induced NO production and iNOS expression in RAW 264.7 cells at a concentration of 50 microM. researchgate.netnih.gov The mechanism behind this inhibition is linked to the compound's ability to interfere with signaling pathways that regulate iNOS expression. researchgate.netnih.gov Specifically, DSHP-U was shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), and inhibitors of p38 MAPK reduced LPS-stimulated NO production. researchgate.netnih.gov This suggests that the inhibitory effect of this this compound derivative on iNOS is mediated, at least in part, through the p38 MAPK pathway. researchgate.net
Another study investigating phenanthrene (B1679779) analogs, which share structural similarities with parts of this compound derivatives, also found compounds that inhibited NO production with IC50 values in the micromolar range. nih.gov The most potent of these compounds also decreased LPS-induced iNOS expression and inhibited the phosphorylation of p38 MAPK. nih.gov This further supports the role of p38 MAPK inhibition in the suppression of iNOS by these types of molecules.
| Compound | Cell Line | Stimulant | Effect | Concentration/IC50 | Reference |
| (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U) | RAW 264.7 | LPS | Suppressed NO production and iNOS expression | 50 µM | researchgate.netnih.gov |
| Phenanthrene analog 11 | RAW 264.7 | LPS | Inhibited NO production | IC50 = 5.05 µM | nih.gov |
Topoisomerase Inhibition
Derivatives of this compound have been investigated for their potential to inhibit topoisomerase enzymes, which are crucial for DNA replication and a target for anticancer drugs. tandfonline.com A study on novel tetrahydronaphthalen-1-yl-phenethyl ureas suggested that their efficacy in killing bacterial and cancer cells is likely due to the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. tandfonline.com In bacterial cells, these compounds appear to target DNA gyrase and topoisomerase IV. tandfonline.com
Specifically, 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea (compound 14) and its analogue (compound 16) showed notable anticancer activity against the HeLa cell line with IC50 values of 2.6 µM and 32.4 µM, respectively. tandfonline.com While the direct mechanism is proposed to be topoisomerase inhibition, this highlights the potential of the this compound scaffold in developing such inhibitors. tandfonline.com Other research on different structural classes has also identified topoisomerase II inhibitors, with some compounds acting as dual inhibitors of both topoisomerase I and II. nih.govmdpi.comnih.gov
| Compound | Cell Line | Activity | IC50 | Reference |
| 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea (14) | HeLa | Anticancer | 2.6 µM | tandfonline.com |
| 1-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea (16) | HeLa | Anticancer | 32.4 µM | tandfonline.com |
Kinase Inhibition
The this compound structure has been identified as a scaffold for kinase inhibitors. vulcanchem.comvulcanchem.com Urea derivatives, in general, are known to act as kinase inhibitors. vulcanchem.com For instance, 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2). nih.gov Within this class of compounds, the phenethyl urea derivative 13 showed an IC50 of 480 nM against ROCK. nih.gov
Furthermore, research on 1-(4-chlorophenyl)-3-phenethylurea (B3849429) suggests its potential as a precursor for kinase inhibitors. vulcanchem.com While specific kinase inhibition data for this exact compound is limited, related urea derivatives have been shown to target kinases like Raf kinases. vulcanchem.com The structural features of this compound, including its ability to form hydrogen bonds via the urea group and the presence of aromatic rings, are conducive to binding within the ATP-binding pockets of various kinases.
| Compound | Kinase Target | Activity | IC50 | Reference |
| Phenethyl urea 13 | ROCK | Inhibition | 480 nM | nih.gov |
HIV Integrase Inhibition by Tris-Phenethylurea
A specific derivative, tris-phenethyl urea, has been identified in the context of anti-HIV research. A novel compound named molleurea A, a tris-phenethyl urea, was isolated from the marine tunicate Didemnum molle. nih.govnih.gov This compound was evaluated for its anti-HIV activity. nih.govnih.gov
In a cytoprotective cell-based assay, molleurea A demonstrated anti-HIV activity with an IC50 value of 60 µM. nih.govnih.govmdpi.com However, in a direct HIV integrase inhibition assay, it was found to be inactive. nih.govnih.govmdpi.commdpi.com This suggests that while molleurea A possesses anti-HIV properties, its mechanism of action might not be through direct inhibition of the HIV integrase enzyme but could involve other cellular pathways or viral targets. nih.govnih.govmdpi.com
| Compound | Assay | Activity | IC50 | Reference |
| Molleurea A (Tris-phenethyl urea) | Cytoprotective cell-based assay | Anti-HIV | 60 µM | nih.govnih.govmdpi.com |
| Molleurea A (Tris-phenethyl urea) | HIV integrase inhibition assay | Inactive | - | nih.govnih.govmdpi.commdpi.com |
Intracellular Signaling Pathway Modulation by this compound
This compound derivatives have been shown to modulate key intracellular signaling pathways involved in inflammation and cellular stress responses.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is a critical signaling cascade that regulates various cellular processes. thermofisher.comnih.gov this compound derivatives have been found to modulate this pathway.
The compound (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U) inhibited the LPS-induced phosphorylation of ERK, JNK, and p38 kinase in RAW 264.7 cells. researchgate.netnih.gov Interestingly, the study found that inhibitors of phosphorylated ERK and p38, but not JNK, were responsible for the reduction in LPS-stimulated nitric oxide production. researchgate.netnih.gov This indicates that DSHP-U's anti-inflammatory effects are mediated primarily through the inhibition of the ERK and p38 signaling pathways. researchgate.netnih.gov The p38 MAPK pathway, in particular, is a key regulator of inflammatory responses. nih.govnih.gov
The Nuclear Factor-kappaB (NF-κB) signaling pathway is another crucial regulator of immune and inflammatory responses. nih.govcreative-diagnostics.com this compound derivatives have been shown to interfere with this pathway.
The same compound, DSHP-U, was found to prevent the nuclear translocation of the RelA (p65) subunit of NF-κB. researchgate.netnih.gov It achieved this by suppressing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov By preventing the degradation of IκBα, DSHP-U effectively blocks the activation and nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. researchgate.netnih.gov This demonstrates that the anti-inflammatory effects of this this compound derivative are also mediated through the potent inhibition of the NF-κB signaling pathway. researchgate.netnih.gov
Signal Transducer and Activator of Transcription 1 (STAT1) Pathway
The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a critical signaling cascade involved in mediating cellular responses to interferons and other cytokines, playing a key role in immunity and inflammation. Research into this compound derivatives has suggested their potential interaction with this pathway.
Specifically, studies on certain phenolic acid phenethyl urea compounds have indicated that their mechanism of action in suppressing the induction of inducible nitric oxide synthase (iNOS) may involve the inhibition of STAT1 activation. researchgate.net The phosphorylation of STAT1 is a pivotal step in the pathway, and its inhibition can downregulate the expression of pro-inflammatory genes. researchgate.netoup.com While some molecules have been shown to inhibit STAT1 phosphorylation by attenuating the phosphorylation of upstream regulators like IRF3, the precise molecular interactions for this compound derivatives are a subject of ongoing investigation. science.gov
Nuclear Factor E2 p45-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) Pathway
The Nuclear Factor E2 p45-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. Certain synthetic this compound derivatives have been identified as potent activators of this signaling cascade.
A notable example is the compound (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U), which has demonstrated a protective effect against irradiation-induced damage in MC3T3-E1 osteoblastic cells. nih.gov Research showed that DPDS-U significantly increased the expression of HO-1 and promoted the nuclear translocation of Nrf2. nih.gov The critical role of this pathway in the compound's protective activity was confirmed when the effects were almost completely nullified by the use of Nrf2-specific siRNA or a pharmacological inhibitor of HO-1. nih.gov This suggests that the radioprotective effects of this this compound derivative are mediated through its function as both a direct antioxidant and an indirect pro-oxidant that stimulates the Nrf2/HO-1 survival signal. nih.gov The activation of the Nrf2/HO-1 pathway is recognized as a key mechanism for protecting osteoblasts from oxidative stress-induced damage and apoptosis. nih.govexcli.de
Structure-Activity Relationship (SAR) Determinants for this compound Bioactivity
The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their potency and selectivity. These investigations systematically explore how modifications to the phenethyl moiety, the central urea backbone, and the compound's stereochemistry impact its pharmacological profile. nih.govnih.gov
Influence of Phenethyl Moiety Substitutions
Modifications to the phenethyl group, particularly the phenyl ring, are a key determinant of the bioactivity of this compound analogs. nih.gov Research on a series of 3-(4-chlorophenyl)-1-(phenethyl)urea-based allosteric modulators of the Cannabinoid Type-1 (CB₁) receptor has provided detailed SAR insights. nih.govacs.org
These studies revealed that the position of substituents on the phenethyl ring significantly affects potency. nih.gov
3-Position Substitutions : Introducing substituents such as chloro (Cl), fluoro (F), or methyl (Me) at the 3-position of the phenethyl ring resulted in enhanced CB₁ potency. nih.govacs.org The 3-chloro and 3-trifluoromethyl analogs were among those displaying the best potency. nih.gov
4-Position Substitutions : In contrast, analogs with substituents at the 4-position were generally found to be less potent. nih.govacs.org
2-Position Substitutions : Analogs with substitutions at the 2-position also demonstrated reduced potency compared to their 3-substituted counterparts. nih.gov
This trend where meta-substitution is preferred over para-substitution has also been observed in related urea-based inhibitors, suggesting a consistent structural requirement for activity at certain targets. nih.gov The electronic properties and size of these substituents are critical factors in optimizing the pharmacokinetic and pharmacodynamic properties of the compounds. nih.gov
| Compound Analogue (Substituent on Phenethyl Ring) | Position | Potency (pIC₅₀) in CB₁ Calcium Mobilization Assay |
| Unsubstituted | - | 6.93 |
| 3-Methyl (Me) | 3 | 7.24 |
| 3-Fluoro (F) | 3 | 7.29 |
| 3-Chloro (Cl) | 3 | 7.54 |
| 3-Trifluoromethyl (CF₃) | 3 | 7.54 |
| 2-Fluoro (F) | 2 | 6.77 |
| 4-Fluoro (F) | 4 | 6.66 |
| 2-Chloro (Cl) | 2 | 6.70 |
| 4-Chloro (Cl) | 4 | 6.77 |
| Data sourced from studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs. nih.gov |
Role of Urea Backbone Modifications
The urea backbone (–NH–CO–NH–) is a central and indispensable feature for the bioactivity of many this compound derivatives. vulcanchem.com It acts as a key pharmacophore, primarily by serving as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets like enzymes and receptors. vulcanchem.com
Stereochemical Considerations in this compound Activity
Stereochemistry plays a critical role in the biological activity of this compound derivatives, particularly when chiral centers are present in the molecule. ontosight.ai The spatial arrangement of atoms can dictate how a compound fits into a binding site on a biological target, meaning that different stereoisomers of the same compound can have vastly different potencies and pharmacological effects.
Research has demonstrated remarkable differences in activity for ureas that possess a stereogenic center. nih.gov The synthesis of specific, single enantiomers is often a key strategy in drug development to isolate the more active form and reduce potential off-target effects from other isomers. This is exemplified in studies where specific stereoisomers, such as those derived from (S)-α-phenylethylamine, are used as starting materials for the synthesis of new analogs. nih.gov Furthermore, the isolation and characterization of natural products, such as the tris-phenethyl urea compound molleurea A, involves rigorous determination of their absolute configurations, underscoring the importance of stereochemistry to their identity and biological function. ontosight.ainih.gov
Pharmacokinetics, Distribution, Metabolism, and Excretion Adme of Phenethylurea
In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)
In vitro metabolic stability assays are crucial for predicting a compound's persistence in the body by measuring its rate of metabolism. nuvisan.com These tests typically use liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.comsrce.hr The data generated, such as intrinsic clearance (CLint) and half-life (t½), helps in forecasting in vivo hepatic clearance and optimizing the metabolic weak points of a molecule. srce.hrif-pan.krakow.pl
Research into analogues of 3-(4-chlorophenyl)-1-(phenethyl)urea, which were developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, provides specific data on their metabolic stability. nih.gov Studies using rat liver microsomes (RLM) indicated that several of these compounds, including analogues designated as 17 , 31 (RTICBM-189) , and 34 , exhibited relatively low metabolic stability. nih.gov These findings were comparable to a parent compound in the series. nih.gov The low stability suggests that these compounds are rapidly metabolized by liver enzymes, which is a key factor for further structural modification in drug development. nih.gov
| Compound | Apparent Half-Life (t½) (min) | Clearance (CL) (μL/min/mg) | Percentage of Hepatic Blood Flow (%Qh) |
|---|---|---|---|
| Analogue 17 | ~15 | ~100 | ~70% |
| Analogue 31 (RTICBM-189) | ~15 | ~100 | ~70% |
| Analogue 34 | ~15 | ~100 | ~70% |
In Vivo Pharmacokinetic Characterization in Animal Models
In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by a whole organism. wuxiapptec.comnih.gov These studies provide critical data on a compound's bioavailability, half-life, and clearance, which helps to substantiate in vitro findings and predict clinical outcomes. nih.gov
For the this compound series, the 3-chloro analogue, RTICBM-189 , was selected for further pharmacokinetic evaluation in rats following the in vitro ADME screening. nih.govacs.org Despite its low metabolic stability in microsomes, the compound demonstrated significant exposure in the body after administration. nih.govacs.org This highlights that while in vitro assays are predictive, in vivo characterization is indispensable for a complete understanding. nih.gov
Separately, studies on phenylethylacetylurea (pheneturide) , a structurally related compound, in human volunteers showed a long half-life of 54 hours after single doses, indicating slow elimination from the body. nih.gov Its total body clearance was determined to be 2.6 liters/hour and was entirely nonrenal. nih.gov
| Compound | Animal Model | Key Finding | Source |
|---|---|---|---|
| RTICBM-189 | Rat | Confirmed excellent brain exposure with a brain/plasma ratio (Kp) of 2.0. | nih.govacs.org |
| Pheneturide | Human | Half-life (t½) of 54 hours; Total body clearance of 2.6 L/hr. | nih.gov |
Blood-Brain Barrier (BBB) Penetration and Brain Exposure of this compound Analogues
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances while allowing essential nutrients to pass. mdpi.com For drugs targeting the CNS, the ability to penetrate the BBB is a critical determinant of efficacy. frontiersin.org This penetration is often quantified by the brain-to-plasma concentration ratio (Kp), which measures the extent of drug distribution into the brain tissue. frontiersin.org
Several this compound analogues have been evaluated for their ability to cross the BBB. The 3-chloro analogue, RTICBM-189 , demonstrated excellent brain permeation in rat studies, achieving a Kp ratio of 2.0. nih.govacs.org This indicates that the concentration of the compound in the brain was twice that in the plasma, confirming significant brain exposure. nih.govacs.org
In silico predictions for other analogues also provide insight. 1-(4-Chlorophenyl)-3-phenethylurea (B3849429) was predicted to have moderate BBB permeability with a logBB of 0.12. vulcanchem.com Another analogue, 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea , was also inferred to have moderate BBB penetration. vulcanchem.com The urea (B33335) linkage and cyclohexyl group in some analogues are thought to help modulate lipophilicity and membrane permeability, which are key factors in crossing the BBB. vulcanchem.com
| Compound/Analogue | Finding | Method | Source |
|---|---|---|---|
| RTICBM-189 | Excellent brain permeation (Kp ratio = 2.0) | In vivo (Rat) | nih.govacs.org |
| 1-(4-Chlorophenyl)-3-phenethylurea | Moderate permeability predicted (logBB = 0.12) | In silico (SwissADME) | vulcanchem.com |
| 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea | Moderate penetration inferred | In silico | vulcanchem.com |
Drug-likeness Evaluation of this compound Compounds
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs, such as favorable bioavailability. wikipedia.orgnih.gov This evaluation is often guided by principles like Lipinski's Rule of Five, which considers molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govjpionline.org Computational tools like SwissADME are frequently used to predict these ADME properties and evaluate drug-likeness. arxiv.org
Evaluations of various this compound derivatives have been conducted to assess their drug-like properties. For instance, in silico analysis of 1-(4-Chlorophenyl)-3-phenethylurea suggests it has properties that align with being a potential drug candidate, although it may have some potential for inhibiting cytochrome P450 enzymes. vulcanchem.com A study on a series of novel unsymmetrical urea derivatives, including a this compound moiety, used the SwissADME tool to evaluate their physicochemical and pharmacokinetic descriptors. ubbcluj.ro Such analyses are critical in the early stages to filter and prioritize compounds for further development. arxiv.orgubbcluj.ro The goal is to balance properties like solubility, permeability, and metabolic stability to create a compound that is both effective and has a favorable pharmacokinetic profile. nih.gov
| Compound | Property | Predicted Value/Comment | Tool |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-phenethylurea | BBB Permeability | Moderate (logBB = 0.12) | SwissADME |
| CYP450 Inhibition | Potential for CYP2C9 > CYP3A4 inhibition |
Preclinical Biological Activities and Therapeutic Potential of Phenethylurea
Central Nervous System (CNS) Pharmacological Efficacy
Phenethylurea belongs to the urea (B33335) family of compounds, characterized by a phenethyl group attached to a nitrogen atom. ontosight.ai Various derivatives have been synthesized and evaluated in preclinical models to determine their impact on the central nervous system. ontosight.ainih.gov These studies explore a spectrum of activities, from pain modulation and seizure protection to effects on motor function. nih.gov
The analgesic, or pain-relieving, potential of this compound derivatives has been assessed using standard preclinical models. nih.gov The term analgesic refers to a substance that can alleviate pain without causing a loss of consciousness. tmc.edu One of the most common screening methods for antinociceptive properties is the "writhing test," which induces a chemically-mediated pain response in rodents. nih.gov
In a study evaluating novel 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives, several compounds, including those with a this compound moiety, were tested for antinociceptive activity. nih.gov The investigation suggested a potential involvement of the opioid system in the observed effects for some of the tested compounds, which aligns with established mechanisms of potent analgesics like morphine that act on opioid receptors. nih.govtmc.edu The design of these compounds was partly based on pharmacophore models for opioid receptor activity. nih.gov
Table 1: Analgesic Activity of Selected Urea Derivatives This table summarizes the findings from the writhing test for antinociceptive properties.
| Compound ID | Description | Test Model | Observed Effect | Potential Mechanism | Source |
| 3h | 1-(1-Methyl-4-phenyl-4,5-dihydro-1H-imidazo)-3-(4-chlorophenethyl)urea | Writhing Test | Demonstrated antinociceptive properties. | Possible involvement of the opioid system. | nih.gov |
| Series G-K | Urea Derivatives | Writhing Test | Exerted antinociceptive activity. | A different, non-opioid mediated mechanism. | nih.gov |
Certain derivatives of this compound have been evaluated for their ability to protect against seizures in preclinical models. nih.gov Anticonvulsant screening often involves the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies compounds potentially useful for myoclonic seizures. nih.gov
Research into 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives included preliminary anticonvulsant activity screening. nih.gov These studies are part of a broader effort to identify novel antiepileptic agents, particularly those with different mechanisms of action from existing drugs. nih.gov Many established antiepileptic drugs feature an aryl ring and an amidic group, a structural motif present in this compound and its analogues. nih.gov While specific ED₅₀ values for this compound itself are not detailed in the provided sources, the screening of its derivatives indicates that this chemical scaffold is of interest in the search for new anticonvulsant molecules. nih.gov
Neuroprotection involves preserving neuronal structure and function, a critical goal in combating neurodegenerative diseases. nih.govmdpi.com Research has explored the neuro-modulatory effects of this compound analogues, particularly their interaction with the cannabinoid type-1 (CB1) receptor, a key component of the central nervous system.
A series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues were developed and identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govacs.org These compounds were assessed in various cellular assays, including calcium mobilization, cAMP, and [³⁵S]GTPγS binding assays, to confirm their modulatory effects on the CB1 receptor without having significant agonist activity on their own. nih.gov
One notable analogue, RTICBM-189 (the 3-chloro analogue), demonstrated excellent brain permeation. acs.org In an animal model, intraperitoneal administration of this compound was shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats, a complex neuro-behavioral response. acs.org This finding suggests that modulating the CB1 receptor with this compound-based compounds could have therapeutic potential in contexts involving maladaptive neuroplasticity.
Table 2: Neuro-modulatory Activity of a this compound Analog This table details the preclinical findings for a specific 3-(4-chlorophenyl)-1-(phenethyl)urea analog.
| Compound | Target Receptor | Mechanism of Action | Cellular Assays Used | In Vivo Model | Observed Outcome | Source |
| RTICBM-189 | Cannabinoid Type-1 (CB1) | Negative Allosteric Modulator (NAM) | Calcium mobilization, cAMP, [³⁵S]GTPγS | Rat model of cocaine-seeking behavior | Attenuated reinstatement of cocaine-seeking | acs.org |
The influence of this compound derivatives on general behavior, such as spontaneous movement and coordination, has been examined to understand their CNS profile. nih.gov These effects are often assessed using the open-field test for locomotor activity and the rotarod test for motor coordination. nih.gov
In a study of novel urea derivatives, compounds 3a and 3h were found to significantly reduce the spontaneous locomotor activity of mice. nih.gov However, these compounds did not impair motor coordination in the rotarod test, indicating a specific CNS-depressant effect rather than general motor toxicity. nih.gov This selective reduction in spontaneous activity is a key characteristic often sought in the development of CNS-acting agents. The inhibitory effect on locomotion by related neuroactive amines like beta-phenylethylamine (PEA) has also been documented, suggesting a class effect on motor control centers. nih.gov
Table 3: Effects of this compound Derivatives on Spontaneous Locomotor Activity in Mice This interactive table shows the impact of selected compounds on mouse motility.
| Compound ID | Description | Dose (fraction of ED₅₀) | Effect on Locomotor Activity | Source |
| 3a | 1-(1-Methyl-4-phenyl-4,5-dihydro-1H-imidazo)-3-phenylurea | 0.1 ED₅₀ | Significant reduction (p < 0.01) | nih.gov |
| 3h | 1-(1-Methyl-4-phenyl-4,5-dihydro-1H-imidazo)-3-(4-chlorophenethyl)urea | 0.1 ED₅₀ | Significant reduction (p < 0.05) | nih.gov |
| 3h | 1-(1-Methyl-4-phenyl-4,5-dihydro-1H-imidazo)-3-(4-chlorophenethyl)urea | 0.05 ED₅₀ | Significant reduction (p < 0.05) | nih.gov |
Sedative-hypnotic drugs are substances that cause sedation and encourage sleep by depressing the central nervous system in a dose-dependent manner. britannica.commhmedical.com While direct studies labeling this compound derivatives as sedative-hypnotics are limited in the provided sources, their observed CNS-depressant activities suggest a potential for such effects. nih.gov
The reduction in spontaneous locomotor activity caused by certain urea derivatives is indicative of a calming or sedative effect. nih.govbritannica.com Many sedative-hypnotics, such as benzodiazepines, exert their effects by modulating GABA-A receptors. nih.govnih.gov Although the precise mechanism for the this compound derivatives was not fully elucidated in this context, the observed CNS depression aligns with the general profile of sedative agents. nih.gov Further evaluation using specific models, such as potentiation of pentobarbital-induced sleep, would be necessary to formally characterize their hypnotic potential. nih.gov
Modulation of Spontaneous Activity and Motor Coordination
Anti-inflammatory and Immunomodulatory Activities
Inflammation is a biological response integral to many diseases, and immunomodulation refers to the adjustment of the immune system's function. nih.gov Phenyl urea derivatives have been investigated for their potential in this area, particularly as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
IDO1 is a heme-containing enzyme that is considered an important immunotherapeutic target because it plays a role in suppressing the immune response, which can be exploited by cancer cells to evade detection. nih.gov By inhibiting IDO1, it may be possible to enhance the body's immune response. A study focused on designing and synthesizing phenyl urea derivatives as IDO1 inhibitors found several potent compounds. nih.gov Specifically, derivatives i12 , i23 , and i24 showed strong inhibition of IDO1 with IC₅₀ values in the sub-micromolar range, without significantly affecting the related enzyme TDO. nih.gov The mechanism of such compounds contributes to immunomodulation by interfering with tryptophan metabolism, which can affect T-cell proliferation and function. nih.govnih.gov This line of research highlights a promising, non-CNS therapeutic application for the this compound scaffold.
Table 4: Inhibitory Activity of Phenyl Urea Derivatives against IDO1 This table presents the efficacy of selected compounds as IDO1 inhibitors.
| Compound ID | Chemical Class | Target Enzyme | IC₅₀ (μM) | Source |
| i12 | Phenyl Urea Derivative | IDO1 | 0.1 - 0.6 | nih.gov |
| i23 | Phenyl Urea Derivative | IDO1 | 0.1 - 0.6 | nih.gov |
| i24 | Phenyl Urea Derivative | IDO1 | 0.1 - 0.6 | nih.gov |
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
Preclinical studies have highlighted the anti-inflammatory potential of this compound derivatives. A notable example is the phenolic acid phenethyl urea compound, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), which has demonstrated significant inhibitory effects on the production of key pro-inflammatory cytokines. vulcanchem.comnih.gov
In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inducing an inflammatory response, DSHP-U was shown to decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). vulcanchem.comnih.gov The production of these cytokines is a hallmark of the inflammatory cascade, and their inhibition suggests a potential mechanism for controlling inflammatory processes. The inhibitory action of DSHP-U on these cytokines is attributed to its ability to interfere with specific signaling pathways within the cell, namely the NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory genes. vulcanchem.comnih.gov
Nitric Oxide Production Modulation
The modulation of nitric oxide (NO) production is another key aspect of the anti-inflammatory activity of this compound derivatives. vulcanchem.comnih.gov Nitric oxide is a signaling molecule that plays a complex role in inflammation. While it has protective effects under normal physiological conditions, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response can contribute to tissue damage.
The compound DSHP-U has been found to suppress the production of nitric oxide in LPS-stimulated macrophages. vulcanchem.comnih.gov This suppression is achieved through the inhibition of iNOS expression. By downregulating the expression of this enzyme, the this compound derivative effectively reduces the amount of nitric oxide produced in response to inflammatory stimuli. This modulation of nitric oxide production is a significant finding, as excessive NO is implicated in the pathophysiology of various inflammatory diseases. The mechanism behind this modulation is linked to the inhibition of the ERK/p38 and NF-κB signaling pathways. vulcanchem.comnih.gov
Anticancer and Antitumor Efficacy
The potential of this compound derivatives as anticancer agents has been explored in several preclinical studies. It is important to note that the available research has primarily focused on derivatives of this compound rather than the parent compound itself.
In Vitro Cytotoxicity Against Cancer Cell Lines
Several novel this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, a series of N,N'-dialkyl urea derivatives incorporating a phenethylamine (B48288) moiety has demonstrated significant anticancer activity. nih.govnih.gov
One such derivative, 1-(4-Chlorophenyl)-3-phenethylurea (B3849429), has been identified as having potent cytotoxic activity against the HepG2 (human liver cancer) cell line, with a reported half-maximal inhibitory concentration (IC50) of 37.60 µM. researchgate.net However, this same compound did not show activity against the MOLT-3 (human leukemia) cell line. researchgate.net
Another study on novel tetrahydronaphthalen-1-yl-phenethyl ureas revealed varying degrees of cytotoxicity against different cancer cell lines. The table below summarizes the IC50 values for some of these derivatives. nih.govnih.gov
| Compound | Cancer Cell Line | IC50 (µM) |
| 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea (14) | SH-SY5Y (Neuroblastoma) | 9.7 nih.govnih.gov |
| HeLa (Cervical Cancer) | 2.6 nih.govnih.gov | |
| 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methoxyphenethyl)urea (15) | SH-SY5Y (Neuroblastoma) | 8.9 nih.gov |
| HeLa (Cervical Cancer) | 142 nih.gov | |
| 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(3,4-dimethoxyphenethyl)urea (16) | SH-SY5Y (Neuroblastoma) | 19.1 nih.gov |
| HeLa (Cervical Cancer) | 32.4 nih.gov | |
| Cisplatin (Reference Drug) | SH-SY5Y (Neuroblastoma) | 10 nih.gov |
These findings indicate that specific structural modifications to the this compound backbone can lead to potent and selective anticancer activity.
Evaluation of Dual Anticancer and Antibacterial Activities
A promising area of research is the development of compounds that possess both anticancer and antibacterial properties. nih.govnih.govmdpi.com This dual activity could be particularly beneficial in treating cancer patients, who are often immunocompromised and susceptible to bacterial infections. Several studies have synthesized and evaluated this compound derivatives for this dual functionality. nih.govnih.gov The research on novel tetrahydronaphthalen-1-yl-phenethyl ureas not only demonstrated their anticancer potential but also their efficacy against various bacterial strains. nih.govnih.gov This dual-action capability suggests that this compound derivatives could serve as a scaffold for the development of new therapeutic agents that can simultaneously combat cancer and associated bacterial infections.
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral activities of this compound and its derivatives have been an area of active investigation. As with the anticancer research, the majority of the available data pertains to derivatives of this compound.
Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)
The antibacterial potential of this compound derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.
A study from 1969 mentioned this compound itself in the context of antibacterial activity, noting that its activity was lower than its di- or tri-methylated and di-chlorinated derivatives, although specific MIC values were not provided. dss.go.th
More recent research on novel tetrahydronaphthalen-1-yl-phenethyl ureas has provided specific MIC values, demonstrating robust antibacterial activity. nih.govnih.gov The table below presents the MIC values for some of these derivatives against various bacterial strains.
| Compound | Bacterial Strain | Type | MIC (µM) |
| 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea (14) | Acinetobacter baumannii | Gram-negative | 1.95 nih.gov |
| Pseudomonas aeruginosa | Gram-negative | 15.82 nih.gov | |
| Enterococcus faecalis | Gram-positive | 1.95 nih.gov | |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.97 nih.gov | |
| 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methoxyphenethyl)urea (15) | Acinetobacter baumannii | Gram-negative | 1.89 nih.gov |
| Pseudomonas aeruginosa | Gram-negative | 15.15 nih.gov | |
| Enterococcus faecalis | Gram-positive | 1.89 nih.gov | |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.94 nih.gov | |
| 1-(2-Adamantyl)-3-phenethylurea (11) | Mycobacterium tuberculosis | - | 0.01 µg/mL* nih.govresearchgate.net |
*Note: The MIC value for 1-(2-Adamantyl)-3-phenethylurea is reported in µg/mL.
These results underscore the potential of this compound derivatives as a source of new antibacterial agents. Furthermore, a tris-phenethyl urea isolated from the marine tunicate Didemnum molle has been reported to exhibit anti-HIV activity, indicating that the antiviral potential of this class of compounds also warrants further investigation. utah.edu
Antifungal Activity
The investigation into the antifungal properties of this compound and its derivatives has revealed potential applications in combating various fungal pathogens. While specific studies focusing solely on the parent compound, this compound, are limited in publicly accessible literature, research on structurally related molecules provides significant insights. Phenolic compounds, in general, are known for their biological activities, including antifungal effects. nih.gov
Research into related compounds, such as phenyllactic acid (PLA), has demonstrated notable antifungal activity against a range of fungi, including species of Aspergillus, Penicillium, and Fusarium isolated from bakery products. nih.gov One study found that less than 7.5 mg/mL of PLA was needed to achieve 90% growth inhibition for all tested strains, and it exhibited fungicidal activity against 19 of the strains at concentrations of ≤10 mg/mL. nih.gov The antifungal efficacy of PLA is influenced by pH, with greater activity observed in more acidic environments. nih.gov Further studies on PLA have shown its effectiveness against clinical isolates of fluconazole-resistant Candida albicans, where it demonstrated a minimum inhibitory concentration (MIC) of 7.5 mg/mL and was capable of eradicating pre-formed biofilms. nih.gov Another study highlighted PLA's strong activity against Aspergillus flavus, with a minimal inhibitory concentration (MIC) of 6 mg/ml and a minimal fungicidal concentration (MFC) of 12 mg/ml. nih.gov The mechanism of action appears to involve disruption of the cell membrane and interference with mitochondrial energy metabolism. nih.gov
Derivatives of urea have also been explored for their antimicrobial properties. For instance, N′-phenylhydrazides have been designed and synthesized, showing varying degrees of antifungal activity against several strains of C. albicans. nih.gov Some of these compounds exhibited better inhibitory activity against fluconazole-resistant strains than fluconazole (B54011) itself. nih.gov The mechanism for some of these derivatives involves the generation of reactive oxygen species (ROS), leading to cellular damage. nih.govfrontiersin.org
While these findings on related structures are promising, direct and detailed studies on the antifungal spectrum and efficacy of this compound itself are necessary to fully characterize its potential as an antifungal agent.
Antiviral Efficacy (e.g., Anti-HIV Activity)
This compound and its structural analogs have emerged as a class of compounds with noteworthy antiviral potential, particularly against the Human Immunodeficiency Virus (HIV). The core structure of this compound serves as a scaffold for the development of novel antiviral agents.
A notable discovery in this area is a tris-phenethyl urea compound, molleurea A, which was isolated from the marine ascidian Didemnum molle. nih.gov Bioassay-guided fractionation of the extract of this organism revealed that molleurea A possesses in vitro anti-HIV activity. nih.gov In a cytoprotective cell-based assay, molleurea A demonstrated an IC₅₀ value of 60 µM against HIV-1 replication. nih.gov This finding highlights the potential of naturally occurring this compound derivatives as a source for new anti-HIV leads.
Furthermore, synthetic derivatives have also shown significant promise. The phenethylthiazolethiourea (PETT) series of compounds are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs are a critical class of antiretroviral drugs that work by binding to and blocking the action of reverse transcriptase, an essential enzyme for HIV replication. hiv.gov The lead compound in the PETT series, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, inhibits HIV-1 reverse transcriptase with an IC₅₀ of 0.9 µM and shows anti-HIV-1 activity in cell culture with an ED₅₀ of 1.3 µM. nih.gov Subsequent research and structural modifications within the PETT series have led to the development of compounds with even greater potency. nih.gov Some PETT derivatives have also demonstrated activity against HIV-2 reverse transcriptase, which is an important consideration as many NNRTIs are specific to HIV-1. nih.gov
These studies collectively indicate that the this compound scaffold is a valuable pharmacophore for the design and discovery of novel anti-HIV agents, acting through mechanisms such as the inhibition of viral enzymes critical for replication.
Antioxidant and Radioprotective Effects
The this compound structure has been identified as a promising backbone for the development of compounds with significant antioxidant and radioprotective properties. Ionizing radiation can cause cellular damage, partly through the generation of excessive reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov Antioxidants can mitigate this damage by scavenging free radicals. mdpi.com
A synthetic phenethyl urea derivative, (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U), has been specifically studied for its ability to protect against radiation-induced cellular damage. nih.gov Research on MC3T3-E1 osteoblastic cells demonstrated that irradiation at a dose of 8 Gy led to a significant increase in intracellular ROS production and lipid peroxidation, along with a decrease in the levels of the endogenous antioxidant glutathione (B108866) and the activity of superoxide (B77818) dismutase. nih.gov
Pre-treatment of these cells with DPDS-U was found to significantly suppress these radiation-induced effects. nih.gov The protective mechanism of DPDS-U is multifaceted. It not only acts as a direct scavenger of excess intracellular ROS but also stimulates the cell's own antioxidant defense systems. nih.gov The study revealed that DPDS-U induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. nih.gov This leads to an upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions. nih.gov The radioprotective effects of DPDS-U were significantly diminished when the Nrf2/HO-1 pathway was inhibited, confirming the crucial role of this signaling cascade in its mechanism of action. nih.gov
These findings suggest that this compound derivatives like DPDS-U have the potential to serve as effective radioprotective agents, safeguarding normal tissues from the detrimental effects of radiation exposure by modulating the intracellular redox state through both direct antioxidant action and the enhancement of endogenous defense mechanisms. nih.gov
Natural Product Discovery and Biosynthesis of Phenethylurea Structures
Isolation and Identification of Phenethylurea from Marine Organisms
The marine environment, particularly sessile invertebrates like tunicates (ascidians), is a rich source of novel secondary metabolites. The genus Didemnum has been a particularly fruitful source for the discovery of unique nitrogenous compounds, including a variety of this compound derivatives.
Bioassay-guided fractionation has been a key strategy in isolating these compounds. For instance, as part of a screening for anti-HIV agents, a methanol (B129727) extract of the ascidian Didemnum molle, collected in Papua New Guinea, was found to have moderate activity. mdpi.comacs.org This led to the isolation of a novel tris-phenethyl urea (B33335), named Molleurea A. acs.org The process involved large-scale extraction and subsequent fractionation to isolate the active components. acs.org
Further investigations into samples of Didemnum molle from different geographical locations, such as Madagascar and Mayotte, have yielded a wider array of related structures. nih.gov These include additional derivatives named Molleureas B, C, D, and E, which feature tetra- and penta-repeating o-carboxyphenethylamide units bridged by a urea moiety in various positions. nih.govacs.org The known compound N,N'-diphenylethyl urea (also reported as N,N'-bis(phenethyl)urea) was also isolated from these same organisms. nih.govacs.org
The structural elucidation of these complex molecules relies on a combination of advanced spectroscopic and spectrometric techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like HMBC and ROESY, are used to determine the carbon skeleton and the connectivity of the atoms. acs.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and tandem Mass Spectrometry (MS/MS) analyses provide accurate molecular formulas and fragmentation patterns, which further confirm the proposed structures. nih.govacs.org For chiral molecules, the absolute configurations have been established using methods like the advanced Marfey's method. acs.org
The table below summarizes the this compound derivatives that have been isolated from marine organisms.
Biosynthetic Pathways of Naturally Occurring this compound Derivatives
The biosynthesis of many natural products isolated from marine invertebrates is often attributed to symbiotic microorganisms. nih.gov Ascidians of the genus Didemnum are known to host symbiotic cyanobacteria, most notably Prochloron didemni, which is believed to be the true producer of many of the host's secondary metabolites. nih.govmdpi.comfrontiersin.org
While the specific gene cluster responsible for molleurea biosynthesis has not yet been identified, strong evidence points to a microbial origin. Molleureas are co-isolated with other complex metabolites, such as the thiazoline-containing peptides mollamides E and F, which are predicted products from the genome sequence of Prochloron species. rsc.org This co-occurrence suggests that the this compound derivatives may also be products of the symbiotic cyanobacterium. nih.govfrontiersin.org The survival of many didemnid ascidians is directly dependent on these symbionts for both primary and secondary metabolic functions. nih.govresearchgate.net
Researchers have proposed a unique biosynthetic pathway for the mollecarbamates and molleureas isolated from Didemnum molle. acs.orgresearchgate.net This proposed pathway involves an unprecedented variant of a chorismate mutase enzyme. acs.orgresearchgate.net The biosynthesis is thought to proceed through the assembly of repeating o-carboxyphenethylamide units, which are then linked by a urea or carbamate (B1207046) bridge. nih.govbiorxiv.org The foundational units themselves, 2-(2-aminoethyl)benzoic acid (AEBA), are unusual and their formation likely involves this specialized enzymatic machinery. biorxiv.org
In many organisms, urea is formed via the urea cycle from the metabolism of amino acids and ammonia. wikipedia.org However, the formation of substituted ureas in secondary metabolism can follow different routes. One common mechanism involves the reaction of an isocyanate intermediate with an amine. organic-chemistry.org Such isocyanates can be generated in nature through various enzymatic transformations. Although the precise enzymatic steps for molleurea formation are still under investigation, the proposed pathway involving chorismate-derived intermediates represents a novel route to this class of compounds.
The table below outlines the hypothetical stages in the biosynthesis of molleurea-type structures based on current proposals.
Table of Mentioned Compounds
Safety Pharmacology and Toxicological Considerations for Phenethylurea
In Vitro Cytotoxicity and Selectivity Against Healthy Cells
The evaluation of a compound's cytotoxic potential against healthy, non-cancerous cells is a critical step in assessing its safety profile. For phenethylurea and its derivatives, studies have investigated their effects on various cell lines to determine their degree of selectivity, which is a measure of a compound's ability to preferentially target cancer cells over normal cells. A high selectivity index (SI), typically defined as a value greater than 3, indicates that a compound is significantly more toxic to cancer cells than to healthy cells. nih.gov
Research into novel tetrahydronaphthalen-1-yl-phenethyl ureas demonstrated promising outcomes in cytotoxicity tests involving cancer cell lines and a healthy fibroblast line. tandfonline.com One study assessed a series of these derivatives for their impact on cell viability in SH-SY5Y neuroblastoma cells, HeLa cervical cancer cells, and a healthy fibroblast cell line. tandfonline.com The results indicated that while the compounds were effective against the cancer cell lines, their impact on the healthy fibroblasts was less pronounced, suggesting a degree of selective cytotoxicity. tandfonline.com For instance, compound 14 in the series reduced the viability of SH-SY5Y and HeLa cells significantly at various concentrations, while its effect on healthy fibroblasts was comparatively lower, pointing towards a favorable selectivity profile. tandfonline.com
Similarly, other research has noted that certain this compound derivatives exhibit only moderate to weak cytotoxicity against normal cells. core.ac.uk This characteristic is highly desirable in drug development, as it suggests a lower potential for causing damage to healthy tissues during treatment. oncotarget.comrsc.org The capacity of these compounds to induce apoptosis (programmed cell death) in cancer cells while leaving healthy cells largely unaffected is a key area of investigation. rsc.orgresearchgate.net
| Cell Line | Cell Type | Concentration (µM) | Cell Viability (%) | Source |
|---|---|---|---|---|
| SH-SY5Y | Neuroblastoma (Cancer) | 12.5 | 25.48 | tandfonline.com |
| 25 | 8.40 | |||
| 50 | 4.68 | |||
| 100 | 4.87 | |||
| 300 | 3.77 | |||
| 500 | 1.67 | |||
| HeLa | Cervical Cancer (Cancer) | 12.5 | 58.3 | tandfonline.com |
| 25 | 58.0 | |||
| 50 | 31.1 | |||
| 100 | 21.7 | |||
| 300 | 6.4 | |||
| 500 | 6.4 | |||
| Fibroblast | Healthy | N/A | Promising outcomes with lower cytotoxicity compared to cancer lines noted. | tandfonline.com |
Off-Target Activity Profiling
Off-target activity profiling is essential to identify unintended interactions of a drug candidate with other biological targets, which can lead to adverse effects. For this compound derivatives, screening against panels of receptors and enzymes has been conducted to ensure their specificity.
One notable example is the µ-opioid receptor agonist PZM21 , which features a this compound-like scaffold. To assess its selectivity, PZM21 was screened against a panel of 320 non-olfactory G protein-coupled receptors (GPCRs). google.com The compound showed minimal activity against this broad range of potential off-targets, highlighting its specificity for the µ-opioid receptor. google.com Similarly, allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) were evaluated against a selectivity panel of 55 different protein targets, where they displayed no significant off-target activities at a concentration of 10 μM. nih.gov
In the context of cannabinoid receptor modulators, several 3-(4-chlorophenyl)-1-(phenethyl)urea analogues have been developed. acs.orgnih.gov These compounds were screened for activity at the CB2 receptor to determine their selectivity for the intended CB1 target. The results showed that the compounds had no significant agonist or antagonist activity at the CB2 receptor, confirming their selectivity. acs.orgnih.gov Another study on a small molecule antagonist for the Relaxin-3/RXFP3 system, compound 33 , tested it against a wide array of targets. nih.gov It was found to have little to no off-target activity, with the exception of weak affinity for the 5-HT2c, muscarinic M2, and sigma-2 receptors. nih.gov
These comprehensive screening efforts are crucial for building a robust safety profile, ensuring that the therapeutic action of this compound-based compounds is not compromised by unintended biological interactions.
| Compound/Derivative Type | Primary Target | Screening Panel | Result | Source |
|---|---|---|---|---|
| PZM21 | µ-Opioid Receptor | 320 non-olfactory GPCRs | Minimal off-target activity detected. | google.com |
| 3-(4-chlorophenyl)-1-(phenethyl)urea analogs | CB1 Receptor | CB2 Receptor | No significant agonist or antagonist activity observed. | acs.orgnih.gov |
| PRMT3 Inhibitors | PRMT3 | 55 protein targets (GPCRs, ion channels, transporters) | No significant off-target activities below 10 μM. | nih.gov |
| Compound 33 | RXFP3 Receptor | Broad off-target panel | Little to no activity, with weak inhibition noted at 5-HT2c, M2, and sigma-2 receptors. | nih.gov |
In Vivo Safety Assessments
For this compound derivatives, in vivo studies have suggested a favorable safety profile. For example, a diarylurea analog of this compound, PSNCBAM-1 , was reported to have no adverse or toxic effects following in vivo administration. acs.org This indicates good tolerability in the animal models used for the study.
Furthermore, the biased µ-opioid agonist PZM21 , which contains a this compound structural element, was evaluated in behavioral assays in mice. The studies found that PZM21 did not induce conditioned place preference, a measure of addictive potential, nor did it cause cataleptic behavior, which can be a side effect of classical opioids. google.com Another this compound analogue, RTICBM189 , has been tested in animal models to assess its ability to reverse cocaine-seeking behavior, which implies that the compound was tolerated at effective doses. mdpi.com The goal of these assessments is to ensure that the compound can be administered safely to achieve its therapeutic effect without causing undue harm. researchgate.netijpsonline.com
Mitigation of Adverse Drug Reactions (e.g., Respiratory Depression, Constipation)
A significant area of research for this compound derivatives is in the development of novel analgesics that mitigate the severe side effects associated with traditional opioids, such as respiratory depression and constipation. researchgate.netnih.govpainphysicianjournal.com These adverse effects are major limiting factors in the clinical use of opioids. nih.govpainphysicianjournal.com
The mechanism for achieving this improved safety profile lies in creating "biased" agonists for the µ-opioid receptor (µOR). researchgate.net These compounds are designed to selectively activate the G-protein signaling pathway responsible for analgesia, while avoiding the recruitment of the β-arrestin2 pathway, which is linked to respiratory depression and other adverse effects. google.comresearchgate.net
A study on novel biased µOR agonists synthesized a this compound derivative, compound 6a , and tested its effects in mice. nih.gov Compared to a vehicle group, mice treated with compound 6a showed no reduction in respiratory measures. In contrast, mice exposed to morphine exhibited significant respiratory depression. nih.gov This finding suggests that this compound-based biased agonists can provide potent analgesia while circumventing the life-threatening risk of respiratory depression. nih.gov The research on PZM21 also supports this, as its structure was optimized to have minimal recruitment of β-arrestin2, consistent with the goal of developing safer pain therapeutics. google.com
Opioid-induced constipation (OIC) is another highly prevalent and often debilitating side effect that does not diminish with long-term use. nih.govvirginia.edumedicalnewstoday.com The development of peripherally acting or biased opioid agonists aims to reduce this effect by minimizing action on the opioid receptors in the gastrointestinal tract that slow gut motility. researchgate.netvirginia.edu By designing this compound derivatives that are biased agonists, researchers aim to create a new class of analgesics with a significantly improved safety and tolerability profile. researchgate.netnih.gov
Conclusion and Future Directions in Phenethylurea Research
Current Challenges and Knowledge Gaps in Phenethylurea Development
Despite promising preclinical findings, the journey of this compound derivatives from laboratory to clinical application is fraught with challenges and unanswered questions. A primary obstacle is the frequent lack of comprehensive pharmacokinetic and pharmacodynamic data. For many derivatives, detailed studies on their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are yet to be conducted. vulcanchem.comnih.gov
A significant knowledge gap exists in the precise mechanism of action for many of these compounds. While some derivatives are known to inhibit specific enzymes like urease or modulate receptors such as the cannabinoid type-1 (CB1) receptor, the exact molecular targets for others remain elusive. acs.orgnih.gov For instance, while some urea (B33335) derivatives are hypothesized to target kinase enzymes or G-protein coupled receptors, experimental validation is often pending. vulcanchem.com This lack of mechanistic clarity hinders targeted drug design and optimization.
Furthermore, issues related to the physicochemical properties of these compounds, such as poor water solubility and low metabolic stability, present formidable challenges for formulation and drug delivery. acs.orgvulcanchem.com For example, the development of a potent 3-(4-chlorophenyl)-1-(phenethyl)urea analogue as a CB1 negative allosteric modulator was hampered by its low metabolic stability in liver microsomes. acs.org Another critical challenge is achieving target selectivity. Research on adamantyl-phenethylurea derivatives as anti-tuberculosis agents revealed that while they potently inhibit the target enzymes in Mycobacterium tuberculosis, they also show activity against the human equivalent, highlighting the need for developing more selective inhibitors to minimize potential side effects. nih.govresearchgate.net
Table 1: Identified Research Gaps for Selected this compound Derivatives
| Derivative Class | Identified Gaps and Challenges | Reference(s) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-phenethylurea (B3849429) | Need for experimental validation of in silico predictions; Comprehensive pharmacokinetic profiling required. | vulcanchem.com |
| Furan-Containing Phenethylureas | Limited aqueous solubility requiring formulation development; Unidentified protein binding partners; Need for cardiac safety assessments. | vulcanchem.com |
| 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues | Low metabolic stability in liver microsomes. | acs.org |
Emerging Avenues for this compound as a Therapeutic Agent
The structural versatility of the this compound scaffold has opened up several exciting avenues for therapeutic development. Researchers are actively exploring its potential in a variety of disease contexts, moving beyond its traditional investigation as an anticonvulsant agent. nih.gov
One of the most promising areas is in the treatment of infectious diseases. Novel tetrahydronaphthalen-1-yl-phenethyl ureas have demonstrated potent dual antibacterial and anticancer activities. nih.govtandfonline.com These compounds are believed to function by interfering with topoisomerase II, an enzyme crucial for DNA replication in both bacterial and cancer cells. nih.gov Similarly, adamantyl-phenethylurea derivatives are being developed as a new class of anti-tuberculosis agents that inhibit epoxide hydrolase enzymes essential for the survival of Mycobacterium tuberculosis. nih.govresearchgate.net Furthermore, this compound derivatives isolated from marine organisms, such as the tunicate Didemnum molle, have exhibited anti-HIV activity, presenting a natural scaffold for the development of new antiviral drugs. mdpi.comnih.govacs.org
In the realm of central nervous system disorders, research has expanded to include the development of this compound-based compounds as allosteric modulators of the cannabinoid type-1 (CB1) receptor. acs.orgnih.gov These modulators are being investigated for their potential to treat substance abuse disorders, with studies showing they can attenuate the reinstatement of cocaine-seeking behaviors in animal models. acs.orgnih.gov
The anti-inflammatory potential of this compound derivatives is another emerging field. A synthetic phenolic acid phenethyl urea compound was shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions. researchgate.netnih.gov
Table 2: Selected Emerging Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Derivative/Example | Proposed Mechanism of Action | Research Finding | Reference(s) |
|---|---|---|---|---|
| Oncology/Infectious Disease | 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea | Topoisomerase II inhibition | Demonstrated robust antibacterial activity and significant cytotoxicity against HeLa and SH-SY5Y cancer cell lines. | nih.govtandfonline.com |
| Tuberculosis | 1-(2-Adamantyl)-3-phenethylurea | Inhibition of Epoxide Hydrolase (EphE) | Potent activity against Mycobacterium tuberculosis with an MIC value of 0.01 μg/mL. | nih.gov |
| Substance Abuse | 3-(4-chlorophenyl)-1-(phenethyl)urea analogues | Negative allosteric modulation of CB1 receptor | Attenuated reinstatement of cocaine-seeking behavior in rats. | acs.orgnih.gov |
| Anti-inflammatory | (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea | Inhibition of NO and pro-inflammatory cytokine production | Suppressed LPS-induced NO production and iNOS expression in macrophages. | researchgate.netnih.gov |
| Antiviral (HIV) | Molleurea A | HIV integrase inhibition; Cytoprotection | Showed activity in a cytoprotective cell-based anti-HIV assay with an IC50 value of 60 μM. | nih.govacs.org |
Integration of Advanced Technologies in Future this compound Studies
The future development of this compound-based therapeutics will be significantly enhanced by the integration of advanced technologies. These tools can help overcome existing challenges and accelerate the discovery and optimization process.
In silico and Computational Methods: Computational tools are already playing a vital role in the early stages of drug discovery. Pharmacophore modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prescreening are being used to design novel derivatives and predict their drug-likeness and potential toxicity before synthesis. mdpi.com Molecular docking studies help to visualize and understand the interactions between this compound derivatives and their biological targets, guiding structure-activity relationship (SAR) analysis. tandfonline.commdpi.com
Advanced Synthesis and Formulation Technologies: To address challenges in production and delivery, modern synthetic methodologies like flow chemistry are being proposed for efficient and scalable synthesis of this compound derivatives. vulcanchem.com On the formulation front, nanotechnology offers promising solutions for compounds with poor solubility. The development of nanoemulsion systems, for example, could significantly improve the bioavailability of lipophilic this compound derivatives. vulcanchem.com
Omics and Systems Biology: To bridge the knowledge gap in molecular mechanisms, advanced biological techniques are crucial. Chemoproteomics, for instance, can be employed for "target deconvolution" to identify the specific protein binding partners of this compound compounds within the cell. vulcanchem.com Furthermore, metagenomic sequencing of marine symbionts has proven to be a powerful tool for discovering novel bioactive compounds, including this compound-containing peptides, that would be missed by traditional screening methods. mdpi.com
By systematically addressing the current challenges through the strategic application of these emerging therapeutic concepts and advanced technologies, the full potential of the this compound scaffold can be unlocked, paving the way for the development of a new generation of effective and safe medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
